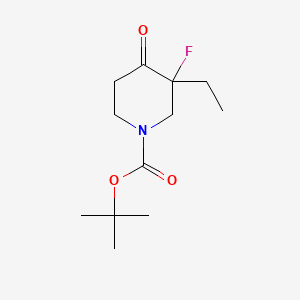

tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H20FNO3 |

|---|---|

Molecular Weight |

245.29 g/mol |

IUPAC Name |

tert-butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C12H20FNO3/c1-5-12(13)8-14(7-6-9(12)15)10(16)17-11(2,3)4/h5-8H2,1-4H3 |

InChI Key |

JSCABIYOXANNMO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)F |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Piperidine Nitrogen

The initial step typically involves protection of the piperidine nitrogen with a tert-butyl carbamate group using di-tert-butyl dicarbonate under mild basic conditions.

| Step | Reagents and Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Ethyl 4-oxopiperidine-3-carboxylate hydrochloride + di-tert-butyl dicarbonate + base (e.g., DIPEA) in toluene or suitable solvent at room temperature | Formation of tert-butyl 4-oxopiperidine-1-carboxylate intermediate | High yield, typically >85% |

This step stabilizes the nitrogen and allows selective modification at other positions.

Introduction of the Ethyl Group at C-3

The ethyl substituent at the 3-position can be introduced via alkylation of the fluorinated intermediate or through a prior step involving alkylation before fluorination, depending on the synthetic route.

| Step | Reagents and Conditions | Outcome | Notes |

|---|---|---|---|

| 3 | Alkylation of 3-fluoro-4-oxopiperidine intermediate with ethyl halide (e.g., ethyl bromide) in the presence of base | tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate | Requires careful control to avoid overalkylation |

Purification and Characterization

The final compound is purified by standard chromatographic techniques and characterized by melting point, optical rotation, and spectroscopic methods (NMR, MS).

Representative Synthetic Example

A representative synthesis reported involves the following sequence:

Boc Protection: Ethyl 4-oxopiperidine-3-carboxylate hydrochloride is treated with di-tert-butyl dicarbonate and DIPEA in toluene at room temperature to yield the Boc-protected intermediate.

Fluorination: The Boc-protected intermediate is reacted with Selectfluor in an aprotic solvent at 0–25 °C to introduce the fluorine atom at the 3-position.

Ethylation: The fluorinated intermediate is alkylated with ethyl bromide under basic conditions to introduce the ethyl substituent.

Workup and Purification: The product is isolated by extraction, washed, and purified by column chromatography.

The overall yield for this sequence is typically in the range of 50-70%, depending on scale and conditions.

Data Table Summarizing Preparation Steps

Analysis and Discussion

- The Boc protection step is robust and provides a stable intermediate for subsequent transformations.

- Electrophilic fluorination using Selectfluor or similar reagents is regioselective and efficient but requires careful temperature control to avoid side reactions.

- Introduction of the ethyl group at the 3-position after fluorination demands precise stoichiometric control to prevent multiple alkylations.

- The overall synthetic route is amenable to scale-up, as demonstrated in patent literature for related piperidine derivatives.

- Optical resolution and racemization techniques are reported for related compounds but are less documented specifically for this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the ketone group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions, often in the presence of a catalyst like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.

Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.

Industrial Applications: The compound may be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The piperidine ring provides structural rigidity, which can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, fluorination patterns, and functional groups, leading to variations in reactivity, stability, and applications. Below is a detailed analysis:

Substituent Position and Fluorination Effects

- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS 1215071-17-2) Key Difference: Dual fluorine atoms at position 3 instead of a fluorine-ethyl pair. However, the absence of an ethyl group reduces lipophilicity compared to the target compound. Purity (95%) and refrigerated storage requirements suggest stability challenges due to hydration susceptibility .

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate (CAS 117565-57-8)

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 211108-50-8)

Functional Group Variations

- tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 190906-92-4) Key Difference: Methyl group at position 2 instead of fluorine-ethyl at position 3. Lack of fluorine reduces electronic effects on ring conformation .

- tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 877173-80-3) Key Difference: Ethoxycarbonylpropionyl group at position 3. Impact: The ester moiety introduces hydrolytic instability under acidic/basic conditions, unlike the more stable fluorine-ethyl-oxo configuration in the target compound .

Comparative Data Table

Biological Activity

tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHFNO

- CAS Number : 2660254-28-2

- Molecular Weight : 233.30 g/mol

The structural representation emphasizes the presence of a piperidine ring with a fluoro substituent and a tert-butyl ester group, which may influence its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the fluoro and carboxylate groups. A common synthetic route includes:

- Formation of the Piperidine Ring : Using starting materials such as 3-fluoroacetone and ethylamine.

- Esterification : The introduction of the tert-butyl group through esterification reactions.

- Purification : Techniques such as chromatography to isolate the desired product.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

- Studies have demonstrated that compounds with similar structures possess antimicrobial properties against bacteria and fungi, suggesting potential applications in treating infections.

2. Anticancer Properties

- Preliminary studies indicate that this compound may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve interference with metabolic pathways crucial for tumor growth.

3. Enzyme Inhibition

- The compound has been tested for its ability to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of various piperidine derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines (MCF7), with an IC50 value of approximately 10 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties revealed that this compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests potential for development as an antimicrobial agent.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.